molecular formula C10H17NO3 B1527635 Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate CAS No. 885102-34-1

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate

Cat. No. B1527635
M. Wt: 199.25 g/mol
InChI Key: JMDHMXMRWKYDGZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 885102-34-1 . It has a molecular weight of 199.25 and its IUPAC name is tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 279.9±33.0 °C and its predicted density is 1.086±0.06 g/cm3 . The predicted pKa value is -1.74±0.40 .

Scientific Research Applications

Synthesis and Application in Drug Development

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate has been utilized in the synthesis of various compounds with potential applications in drug development. For instance, Sasaki et al. (2020) demonstrated its utility in the synthesis of macrocyclic Tyk2 inhibitors, contributing to the identification of a potent and selective inhibitor (Sasaki et al., 2020). This illustrates its role as a key intermediate in medicinal chemistry, enabling the development of novel therapeutic agents.

Crystal Structure Analysis and Supramolecular Chemistry

Marivel Samipillai et al. (2016) conducted a study on the crystal structure of various 3-oxopyrrolidine analogs, including derivatives of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate. Their research provided insights into the supramolecular arrangement influenced by weak intermolecular interactions, such as CH⋯O and CH⋯π, in these compounds (Samipillai et al., 2016). This work is significant in understanding the molecular interactions and packing in crystal structures, which has implications in materials science and drug design.

Intermediate in Synthesis of Anticancer Drugs

The compound has also been identified as a valuable intermediate in the synthesis of small molecule anticancer drugs. For example, Binliang Zhang et al. (2018) developed a synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for such drugs, starting from related compounds including tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate (Zhang et al., 2018). This highlights its role in facilitating the development of new treatments for cancer.

Contribution to Novel Chemical Syntheses

In the realm of organic chemistry, this compound has been applied in various novel synthetic processes. For example, research by A. I. Moskalenko et al. (2014) explored its use in the synthesis of diverse piperidine derivatives, demonstrating its versatility as a building block in organic synthesis (Moskalenko et al., 2014). Such applications are essential for advancing synthetic methodologies and creating new molecular architectures.

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDHMXMRWKYDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate

CAS RN

885102-34-1
Record name tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Cool down a suspension of Dess Martin periodinane (1.1 g, 2.6 mmol) in dry dichloromethane (5 mL) under nitrogen with an ice bath and add a solution of trans-3-hydroxy-4-methylpyrrolidine-1-carboxylic acid tert-butyl ester (350 mg, 1.73 mmol) in dry dichloromethane (2 mL). Stir under nitrogen and allow to warm up to room temperature overnight. Add saturated aqueous sodium hydrogen carbonate, then saturated aqueous sodium thiosulfate and extract with dichloromethane. Combine the organic layers and wash with saturated aqueous sodium chloride, dry (magnesium sulfate), concentrate and chromatograph on silica gel, eluting with 0:100 to 40:60 ethyl acetate:2-methylpentane to give 3-methyl-4-oxopyrrolidine-1-carboxylic acid tert-butyl ester (240 mg, 70%). 1H NMR (300 MHz, CDCl3) δ 4.06-4.19 (1H, m), 3.84-3.98 (1H, m), 3.61-3.72 (1H, m), 3.17 (1H, dd, J=11.11, 9.04 Hz), 2.56-2.70 (1H, m, J=7.72 Hz), 1.49 (9H, s), 1.18 (3H, d, J=7.16 Hz), MS (ES): m/z=222 [M+Na].
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AI Frolov, EN Ostapchuk, AE Pashenko… - The Journal of …, 2021 - ACS Publications
The convenient and scalable preparative approach for the two-step α-methylation of ketones is described. The optimized protocols for regioselective preparation of enaminones with …
Number of citations: 6 pubs.acs.org

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